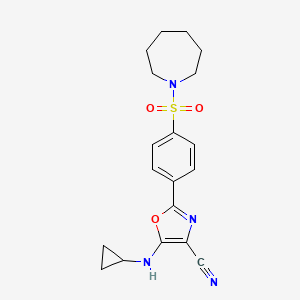
dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dimethyl 2-(2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate involves the addition of dimethyl acetylenedicarboxylate to 2,3-dihydro-2-thioxoquinazolin-4(1H)-one, which results in the formation of various cycloadducts. The structures of these products were determined using 13C NMR spectroscopy and X-ray crystallographic analysis, confirming the formation of compounds such as dimethyl 1,2-dihydro-5-oxo-5H-thiazolo[3,2-a]quinazoline-1,2-dicarboxylate and others .
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined using single-crystal X-ray diffraction techniques. For example, the structure of dimethyl 3-(p-chlorobenzoyl)-5-chloroindolizine-1,2-dicarboxylate and its cyclization product were elucidated, providing insights into the intramolecular and intermolecular contacts involving C, H, and O atoms . Similarly, the crystal and molecular structures of 3,3-dimethyl derivatives of 1-(4',4'-dimethyl-2',6'-dioxocyclohex-1'-yl)-3,4-dihydroisoquinoline were determined, revealing the existence of the compound in a tautomeric form in the crystalline state .
Chemical Reactions Analysis
The reactivity of related compounds, such as 2,2-dialkyl-1,2-dihydroquinolines, has been studied, with findings indicating the presence of a dimer of 1,2-dihydro-2,2,4-trimethylquinoline. This dimer was previously isolated and formulated by other researchers, and it was found to exist in a second crystalline form . Additionally, reactions involving dimethyloxobutylisothiocyanate with anthranilic acid lead to the formation of pyrimidobenzoxazine and tetrahydrothioxopyrimidinebenzoic acid, which upon treatment with methanolic KOH, undergo rearrangements to form other compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using various spectroscopic techniques. For instance, a comprehensive structural and vibrational study of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide was reported, where FT-IR and FT-Raman wavenumbers were compared with theoretical values obtained from DFT calculations. The study also explored molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties, indicating the occurrence of intermolecular charge transfer within the molecule .
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
One of the significant research applications of the chemical compound involves its behavior in 1,3-dipolar cycloaddition reactions with acetylenic dipolarophiles. Studies have revealed that the rate of cycloaddition is influenced by the electron deficiency of the triple bond. Notably, these reactions have led to the formation of unique compounds such as substituted 4-(1',3'-dithiol-2'-ylidene)-1,2-dihydroquinoline-3-thiones and 1',3'-dithiole-2'-spiro-1-(5,6-dihydrothiino[2,3-c]quinolines) when using acetylenedicarboxylic acid dimethyl ester as a reactant (Shikhaliev et al., 1999).
Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of derivatives of this chemical, particularly those involving the hydroquinoline moiety. For example, a study detailed the synthesis of 5-alkyl-8-(carbonothioyl)-4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thiones and a series of thioamides derivatives containing hydroquinoline fragment. These compounds were synthesized through the reaction of N-alkyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehydes with cyclic secondary amines and elemental sulfur (Manahelohe et al., 2015).
Cycloaddition and Structural Analysis
The compound has also been a focal point in studies involving 1,3-dipolar cycloaddition to form 1,3-dithioles. Intriguingly, nucleophilic substitution reactions involving dimethyl 2-(1,2-dichloro-2-thioxoethylidene)-1,3-dithiole-4,5-dicarboxylate have led to the formation of unique derivatives. These derivatives were further analyzed through single crystal X-ray diffraction studies, providing detailed insights into their structure (Ogurtsov et al., 2022).
Propiedades
IUPAC Name |
dimethyl 2-(2,2,6-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S3/c1-9-6-7-11-10(8-9)12(15(25)19(2,3)20-11)18-26-13(16(21)23-4)14(27-18)17(22)24-5/h6-8,20H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCHFBAGXNICFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)
![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)


![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)



![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![(E)-ethyl 2-(6-((pyrazine-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2532533.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532537.png)
![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)
